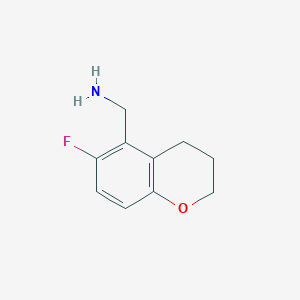

(6-Fluorochroman-5-yl)methanamine

描述

Chemical Significance of the Chroman Ring System

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry and materials science. wikipedia.orgnih.gov It consists of a dihydropyran ring fused to a benzene (B151609) ring. This structural motif is found in a variety of naturally occurring compounds and synthetic molecules that exhibit a broad spectrum of biological activities. nih.gov The presence of the chroman core can impart favorable pharmacokinetic properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The non-planar, saturated dihydropyran ring of chroman allows for specific three-dimensional arrangements of substituents, which can be crucial for precise interactions with biological targets such as enzymes and receptors. The fusion of this ring to an aromatic system creates a molecule with both hydrophobic and potentially polar regions, a characteristic often sought in drug design.

Role of Fluorine Substitution at C6 in Influencing Molecular Properties and Reactivity

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's properties. nih.gov The substitution of a hydrogen atom with fluorine at the C6 position of the chroman ring in (6-Fluorochroman-5-yl)methanamine is expected to have several profound effects on its molecular characteristics.

Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of the aromatic ring. This can influence the acidity or basicity of nearby functional groups and modulate the molecule's interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. researchgate.net

The Methanamine Moiety at C5 as a Core Functional Group for Derivatization

The methanamine group (-CH2NH2) at the C5 position of the chroman ring is a key functional handle that allows for extensive chemical modification. As a primary amine, it is a versatile nucleophile and can participate in a wide array of chemical reactions. nih.gov This functional group provides a straightforward point of attachment for various substituents, enabling the synthesis of a diverse library of derivatives.

This derivatization is crucial for exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to optimize its biological activity. The methanamine moiety can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of chemical diversity. researchgate.net This versatility makes this compound a valuable building block for the synthesis of more complex molecules with potentially enhanced or novel properties. The amine group can also be protonated at physiological pH, which can be important for forming ionic interactions with biological targets.

Overview of Research Perspectives on Fluorinated Chroman Derivatives

The combination of a chroman scaffold, a fluorine substituent, and a reactive methanamine group makes this compound and its derivatives intriguing candidates for further investigation in several areas of chemical research.

Medicinal Chemistry: The structural motifs present in this compound are found in molecules with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. nih.govnih.gov The fluorinated chroman core could serve as a basis for the design of new therapeutic agents. For instance, fluorinated chroman-4-ones have been investigated as sirtuin 2 (SIRT2) inhibitors, which are targets for aging-related diseases. acs.org The ability to easily derivatize the methanamine group allows for the fine-tuning of a compound's properties to achieve desired biological effects.

Chemical Biology: Labeled versions of this compound could be synthesized to serve as chemical probes for studying biological processes. For example, the introduction of a fluorescent tag or a radiolabel could allow researchers to track the molecule's distribution and interaction with cellular components.

Materials Science: The rigid, aromatic nature of the chroman ring system, combined with the potential for creating extended structures through the methanamine linker, suggests that derivatives of this compound could be explored for applications in materials science, such as the development of novel polymers or functional materials.

While specific research on this compound itself is not yet widely published, the well-documented importance of its constituent fragments in various scientific domains underscores its potential as a valuable research tool. Further studies are needed to fully elucidate the unique properties and potential applications of this intriguing molecule.

属性

分子式 |

C10H12FNO |

|---|---|

分子量 |

181.21 g/mol |

IUPAC 名称 |

(6-fluoro-3,4-dihydro-2H-chromen-5-yl)methanamine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h3-4H,1-2,5-6,12H2 |

InChI 键 |

CAXXLNQVZOKCDM-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C=CC(=C2CN)F)OC1 |

产品来源 |

United States |

Synthetic Methodologies for 6 Fluorochroman 5 Yl Methanamine

Retrosynthetic Analysis of the (6-Fluorochroman-5-yl)methanamine Scaffold

A logical retrosynthetic disconnection of this compound points to several potential synthetic strategies. The primary disconnection breaks the C5-C(methanamine) bond, suggesting a late-stage introduction of the aminomethyl group. This leads back to a key intermediate, 6-fluorochroman-5-carbaldehyde or a related derivative such as a nitrile or amide.

Further disconnection of the chroman ring itself can proceed via two main pathways: breaking the ether bond (Ar-O) or a C-C bond of the dihydropyran ring. The former suggests an intramolecular cyclization of a suitably substituted fluorophenol with a three-carbon side chain. The latter, and more common approach, involves the formation of the chroman ring from a fluorinated phenolic precursor and a C3 electrophile.

Precursor Synthesis and Building Block Strategies

The successful synthesis of this compound hinges on the efficient preparation of key precursors and building blocks.

Synthesis of Fluorinated Phenolic Intermediates

The primary starting material for the synthesis of the 6-fluorochroman (B116937) ring system is a suitably substituted 4-fluorophenol (B42351) derivative. Commercially available 4-fluorophenol can serve as a versatile starting point. The introduction of other necessary functionalities, ortho to the hydroxyl group, is a critical step. For instance, a formyl or allyl group can be introduced at the 2-position of 4-fluorophenol to facilitate the subsequent chroman ring formation.

Chroman Ring Formation Pathways

The construction of the chroman ring is a pivotal step in the synthesis. Several established methods can be adapted for the preparation of the 6-fluorochroman core.

One of the most common strategies involves the reaction of a phenol (B47542) with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the synthesis of a 6-fluorochroman, this would involve reacting 4-fluorophenol with an appropriate three-carbon synthon.

Another robust method is the intramolecular cyclization of an ortho-allylphenol derivative. This can be achieved through various catalytic systems. For instance, an ortho-allyl-4-fluorophenol can be synthesized and subsequently cyclized to form 6-fluorochroman.

Additionally, intramolecular Friedel-Crafts type reactions of halo- or hydroxy-propyl substituted fluorophenols can lead to the formation of the chroman ring. libretexts.org

Introduction of the C5-Methanamine Functional Group

The introduction of the methanamine group at the C5 position of the 6-fluorochroman ring is arguably the most challenging step due to the directing effects of the existing substituents. The ether oxygen of the chroman ring is an activating ortho, para-director, while the fluorine atom at C6 is a deactivating ortho, para-director. unizin.orgorganicchemistrytutor.com This makes direct electrophilic substitution at the C5 position challenging.

A plausible strategy involves the introduction of a precursor functional group at the C5 position, which can then be converted to the methanamine moiety. Potential precursor functional groups include a formyl group (-CHO), a cyano group (-CN), or a nitro group (-NO2).

Direct Synthesis Routes to this compound

While a multi-step approach involving the functionalization of a pre-formed 6-fluorochroman ring is a viable strategy, direct synthesis routes that install the C5-methanamine group or a close precursor during the ring formation are also conceivable, though less documented.

Amination Reactions on Chroman Precursors

A key strategy for the synthesis of this compound involves the reductive amination of a 6-fluorochroman-5-carboxaldehyde intermediate. This aldehyde can potentially be synthesized via electrophilic formylation of 6-fluorochroman. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings and could be applicable here. libretexts.orgwikipedia.org

Once the 6-fluorochroman-5-carboxaldehyde is obtained, it can be subjected to reductive amination. This one-pot reaction typically involves treating the aldehyde with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the desired primary amine.

Alternatively, the aldehyde can be converted to an oxime, which can then be reduced to the aminomethyl group. Another route involves the conversion of the aldehyde to a nitrile, followed by reduction to the primary amine using a strong reducing agent like lithium aluminum hydride.

Table of Key Synthetic Reactions

| Reaction Type | Reagents and Conditions | Product |

| Chroman Ring Formation | 4-Fluorophenol, Acrolein, Catalyst | 6-Fluorochroman |

| Formylation (Vilsmeier-Haack) | 6-Fluorochroman, POCl3, DMF | 6-Fluorochroman-5-carboxaldehyde |

| Reductive Amination | 6-Fluorochroman-5-carboxaldehyde, NH3, H2/Pd | This compound |

| Nitrile Reduction | 6-Fluorochroman-5-carbonitrile, LiAlH4 | This compound |

Reduction Methodologies for Amine Precursors

The final step in the synthesis of this compound typically involves the reduction of a suitable precursor, most commonly a nitrile or a primary amide. The choice of reducing agent and conditions is critical to achieve high yields and avoid side reactions.

Reduction of 6-Fluorochroman-5-carbonitrile:

The most direct route to the target primary amine is the reduction of 6-fluorochroman-5-carbonitrile. This transformation can be effectively achieved through catalytic hydrogenation. peptide.comlibretexts.orgyoutube.com This method is widely favored in industrial applications due to its efficiency and the use of heterogeneous catalysts that are easily separated from the reaction mixture. peptide.com

A typical procedure would involve the hydrogenation of the nitrile under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is generally carried out in a solvent such as ethanol, methanol, or tetrahydrofuran (B95107) (THF). To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia is often added to the reaction mixture. The use of a palladium-platinum random alloy nanoparticle catalyst has also been reported to be effective for the selective hydrogenation of nitriles to secondary amines under ambient conditions, though modifications would be necessary to favor the primary amine product. organic-chemistry.org

Alternatively, chemical reduction provides a valuable option. Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or diethyl ether are highly effective for the reduction of nitriles to primary amines. The reaction proceeds via a nucleophilic attack of the hydride on the carbon atom of the nitrile, followed by workup with water and a base to liberate the amine. Another useful reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which offers a milder alternative to LiAlH₄ and exhibits good chemoselectivity.

Reduction of 6-Fluorochroman-5-carboxamide:

Should the synthetic route proceed via a 6-fluorochroman-5-carboxamide intermediate, similar reduction strategies can be employed. Lithium aluminum hydride is a classic and effective reagent for the reduction of primary amides to the corresponding amines. The reaction is typically performed in a high-boiling ethereal solvent like THF under reflux conditions. Borane-THF complex is also a suitable reagent for this transformation and may be preferred when other reducible functional groups are present in the molecule that need to be preserved.

A summary of common reduction methodologies is presented in Table 1.

Table 1: Common Reduction Methodologies for Amine Precursors

| Precursor | Reagent | Typical Conditions | Product |

| Nitrile | H₂, Raney Ni, NH₃ | Ethanol, elevated pressure and temperature | Primary Amine |

| Nitrile | H₂, Pd/C | Methanol, room temperature, H₂ balloon | Primary Amine |

| Nitrile | LiAlH₄ | Anhydrous THF, reflux | Primary Amine |

| Nitrile | BH₃·THF | THF, reflux | Primary Amine |

| Amide | LiAlH₄ | Anhydrous THF, reflux | Primary Amine |

| Amide | BH₃·THF | THF, reflux | Primary Amine |

Protecting Group Chemistry for the Amine Functionality in this compound Synthesis

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amine functionality to prevent it from participating in undesired side reactions. organic-chemistry.orgchemistrytalk.org An ideal protecting group is one that can be introduced in high yield, is stable to a range of reaction conditions, and can be removed selectively and efficiently under mild conditions. organic-chemistry.org

For primary amines like this compound, carbamates are the most common class of protecting groups. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a variety of conditions and its facile removal with acid. youtube.com It can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent.

Another frequently employed protecting group is the benzyloxycarbonyl (Cbz or Z) group. youtube.com It is introduced using benzyl (B1604629) chloroformate (CbzCl) under basic conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to the acid-labile Boc group. peptide.com This orthogonality allows for the selective deprotection of one amine in the presence of another. organic-chemistry.org

Table 2: Common Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | -COOCH₂C₆H₅ | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -COOCH₂-Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of the synthetic efficiencies and yields for this compound is challenging due to the lack of published, dedicated synthetic routes for this specific molecule. However, by examining analogous transformations in the literature, a general assessment can be made.

The reduction of the amine precursor is generally a high-yielding step. Catalytic hydrogenation of nitriles can often exceed 90% yield under optimized conditions. Reductions with LiAlH₄ or BH₃·THF also typically provide excellent yields, although losses can occur during aqueous workup and purification.

Table 3: Estimated Yields for a Hypothetical Synthetic Sequence

| Step | Transformation | Estimated Yield (%) |

| 1 | Formation of 6-Fluorochroman Core | 85-95 |

| 2 | Functionalization at C-5 (e.g., Nitrile Formation) | 50-70 |

| 3 | Reduction of Nitrile to Amine | 80-95 |

| Overall Estimated Yield | 34-63 |

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The chroman ring system of this compound does not inherently possess a stereocenter unless substituted at the C-2, C-3, or C-4 positions. However, many biologically active chroman derivatives are chiral, and their synthesis often requires stereoselective methods. For instance, optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids are important chiral building blocks in the pharmaceutical industry and have been obtained through enzymatic resolution. rsc.org

If a chiral analogue of this compound were to be synthesized, for example, with a substituent at the C-2 position, several stereoselective strategies could be envisioned. Asymmetric catalysis could be employed in the formation of the chroman ring itself. Alternatively, a racemic mixture of a chiral chroman precursor could be resolved into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Furthermore, if a chiral center were to be introduced at a later stage of the synthesis, substrate-controlled diastereoselective reactions could be utilized, where the existing stereochemistry of the molecule directs the stereochemical outcome of the subsequent transformation. The stereoselective synthesis of complex heterocyclic systems often relies on such carefully planned sequences to control the relative and absolute stereochemistry of multiple stereocenters. nih.gov

Chemical Reactivity and Transformation of 6 Fluorochroman 5 Yl Methanamine

Reactions of the Primary Amine Group of (6-Fluorochroman-5-yl)methanamine

Acylation and Sulfonylation Reactions

In theory, the primary amine of this compound would readily react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a parent amine. However, no specific examples or optimized conditions for these reactions with this compound have been documented.

Alkylation and Reductive Alkylation Strategies

The nitrogen atom of the primary amine is nucleophilic and could be alkylated using alkyl halides. However, this method often suffers from over-alkylation. A more controlled approach would be reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. While a common strategy, its application to this compound has not been specifically reported.

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

The reaction of this compound with aldehydes or ketones under dehydrating conditions would be expected to form imines (Schiff bases). youtube.com This reaction is typically reversible and acid-catalyzed. masterorganicchemistry.com The formation of enamines is not possible from a primary amine. While this is a foundational reaction in organic synthesis, researchgate.net specific studies involving this compound are absent from the literature.

Cyclization Reactions Leading to Fused Ring Systems

The structure of this compound, being a β-arylethylamine derivative, makes it a potential substrate for cyclization reactions such as the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgnih.gov The success of this reaction would depend on the nucleophilicity of the aromatic ring. No published examples of such cyclizations with this compound exist.

Reactivity of the Fluorinated Chroman System in this compound

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Conversely, the presence of the electron-withdrawing fluorine atom could make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if further activated by other electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In SNAr reactions, fluorine can be a good leaving group. masterorganicchemistry.comlibretexts.org However, without experimental data, any discussion on the specific outcomes of such reactions on this compound remains speculative.

Oxidative and Reductive Transformations of the Chroman Ring

The chroman ring within this compound is susceptible to both oxidative and reductive transformations, influenced by the nature of the reagents and reaction conditions.

Oxidative Transformations: The oxidation of the chroman scaffold can occur at several positions. The benzylic C-4 position is particularly prone to oxidation, which can lead to the formation of a chroman-4-one derivative. Various oxidizing agents can achieve this transformation. Additionally, more forceful oxidation can lead to the cleavage of the heterocyclic ring. A stepwise approach for converting tetralins, which are structurally related to chromans, into chroman derivatives involves a sequence of oxidative reactions. chemrxiv.orgresearchgate.netchemrxiv.org This suggests that under controlled conditions, the chroman ring can undergo specific oxidative modifications rather than complete degradation. For instance, the conversion of 1-tetralones to chromans is enabled by oxidative ring-contractive transformations. chemrxiv.orgresearchgate.netchemrxiv.org

Reductive Transformations: The reduction of chroman derivatives, particularly those containing a carbonyl group, is a common transformation. For example, the carbonyl group of chroman-4-ones can be reduced to a hydroxyl group using reagents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding chroman-4-ol. acs.org In the case of this compound, which lacks a carbonyl in its ground state, reductive transformations might target other functionalities introduced through prior reactions or involve hydrogenation of the aromatic ring under harsh conditions. For instance, Rh-catalyzed asymmetric transfer hydrogenation can convert (E)-3-benzylidene-chromanones to enantiomerically enriched cis-3-benzyl-chromanols, highlighting a method for stereoselective reduction within the chroman system. organic-chemistry.org

Table 1: Examples of Oxidative and Reductive Transformations in Chroman-like Scaffolds This table is generated based on transformations of related chroman and chromone (B188151) structures and is intended to illustrate potential reaction pathways.

| Transformation Type | Starting Material Class | Reagent(s) | Product Class | Reference |

|---|---|---|---|---|

| Oxidation | 1-Tetralones | Baeyer-Villiger oxidation followed by silylation and oxidation | Chroman-2-carboxylic acids | researchgate.net, chemrxiv.org |

| Oxidation | Chromone derivatives | Fenton reaction, artificial porphyrin | Oxidized metabolites | mdpi.com |

| Reduction | Chroman-4-one | NaBH₄ in MeOH | Chroman-4-ol | acs.org |

| Reduction | (E)-3-Benzylidene-chromanones | HCO₂H/DABCO, Rh catalyst | cis-3-Benzyl-chromanols | organic-chemistry.org |

Ring-Opening and Rearrangement Reactions

The structural integrity of the chroman ring in this compound can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.

Ring-Opening Reactions: The ether linkage in the dihydropyran ring is generally stable but can be cleaved under strongly acidic or nucleophilic conditions. Nucleophilic attack, often at the C-2 position, can initiate ring-opening, particularly in activated systems like chromones. tubitak.gov.trresearchgate.net For instance, the reaction of 3-iodochromone with primary amines can proceed via an addition-elimination mechanism involving ring opening and subsequent ring closure to form chroman-2,4-diones. nih.govacs.org While this compound lacks the activating carbonyl group of chromone, the principle of nucleophilic attack leading to ring scission remains a potential pathway, especially with harsh reagents. The construction of the chroman ring itself can involve the intramolecular ring-opening of epoxides, a process that underscores the susceptibility of heterocyclic rings to such transformations. researchgate.net

Rearrangement Reactions: Rearrangements within the chroman framework can be induced photochemically or through acid catalysis. acs.orgwiley-vch.de For example, 4-phenyl-3-chromanone has been shown to undergo photorearrangement to a 2-substituted 3-chromanone. acs.org While this specific rearrangement involves a ketone functionality not present in the title compound, it demonstrates the potential for skeletal reorganization within the chroman system. The Baker-Venkataraman rearrangement is a classic example used in the synthesis of chromones, which are precursors to chromans, showcasing how rearrangements are integral to forming this heterocyclic system. acs.org

Influence of the Fluorine Atom on the Overall Chemical Reactivity Profile of this compound

The fluorine atom at the C-6 position of the benzene (B151609) ring exerts a significant electronic influence on the reactivity of the entire molecule. researchgate.net This influence is a combination of its strong electron-withdrawing inductive effect and its weaker electron-donating mesomeric (resonance) effect.

The high electronegativity of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net Any substitution reaction would likely be directed to the positions ortho and para to the activating ether oxygen and methanamine substituents, but the deactivating effect of the fluorine would make such reactions more difficult compared to a non-fluorinated analogue. Conversely, the fluorine atom can activate the ring towards nucleophilic aromatic substitution, although this typically requires additional activating groups or harsh conditions. researchgate.net

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on this compound are not widely available, plausible mechanisms for its key transformations can be proposed based on established principles for chroman and related heterocyclic systems.

Mechanism of Electrophilic Aromatic Substitution: A hypothetical electrophilic substitution (e.g., nitration or halogenation) on the aromatic ring would proceed via a standard SEAr mechanism. The electrophile would attack the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The directing effects of the ortho, para-directing ether oxygen and the ortho, para-directing aminoalkyl group would compete with the deactivating and meta-directing nature of the fluorine atom (relative to the point of substitution). The final step would be the deprotonation of the intermediate to restore aromaticity.

Mechanism of C-4 Oxidation to a Chroman-4-one: The oxidation of the benzylic C-4 position likely proceeds via a radical mechanism or by hydride abstraction. With a suitable oxidizing agent, a hydrogen atom is abstracted from the C-4 position to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring. The radical then reacts with an oxygen source (e.g., from the oxidant or molecular oxygen) to form a hydroperoxide or a related intermediate, which subsequently eliminates water to yield the chroman-4-one.

Mechanism of Ring-Opening via Nucleophilic Attack: A plausible mechanism for ring-opening, by analogy to chromone chemistry, would involve the attack of a strong nucleophile. tubitak.gov.tracs.org For the saturated chroman ring, this would likely require activation, perhaps by protonation of the ether oxygen under strong acid conditions. This would make the adjacent C-2 carbon more electrophilic and susceptible to attack by a nucleophile. The subsequent cleavage of the C-O bond would result in the opening of the dihydropyran ring. A proposed mechanism for the formation of chroman-2,4-diones from 3-iodochromone involves an initial aza-Michael addition, followed by ring-opening and a subsequent intramolecular aryloxycarbonylation and ring-closure. acs.org

Derivatization Strategies and Chemical Space Exploration Based on 6 Fluorochroman 5 Yl Methanamine

Design Principles for Novel Chemical Entities Derived from (6-Fluorochroman-5-yl)methanamine

The design of new molecules originating from the this compound scaffold is guided by established medicinal chemistry principles. These principles aim to modulate the parent molecule's properties to enhance its interaction with biological targets and improve its drug-like characteristics. Key strategies include scaffold hopping, isosteric and bioisosteric replacements, and the introduction of various functional groups to probe interactions with target proteins.

The chroman ring system itself is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. nih.gov The fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The primary amine of the methanamine group at the 5-position serves as a crucial handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents that can engage in various non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, with biological targets.

A common design principle involves the acylation or sulfonylation of the primary amine to introduce amide or sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, potentially improving binding affinity and selectivity for a target protein. Another approach is the alkylation of the amine to generate secondary or tertiary amines, which can alter the basicity and steric profile of the molecule. Furthermore, the aromatic portion of the chroman ring and the benzylic position of the aminomethyl group are amenable to further functionalization, offering additional vectors for structural diversification.

Parallel and Combinatorial Synthesis Approaches for this compound Analogues

To efficiently explore the chemical space around the this compound core, parallel and combinatorial synthesis strategies are invaluable. These high-throughput techniques enable the rapid generation of large, structurally diverse libraries of analogues, facilitating the identification of compounds with desired biological activities. figshare.com

Parallel synthesis involves the simultaneous synthesis of a discrete number of compounds in separate reaction vessels. For the derivatization of this compound, this could involve reacting the parent amine with a variety of carboxylic acids, sulfonyl chlorides, or aldehydes in a multi-well plate format. Each well would contain a different building block, leading to a library of amides, sulfonamides, or secondary amines, respectively. Solution-phase parallel synthesis has been successfully employed for creating libraries of other substituted heterocyclic scaffolds, such as benzo[b]furans, demonstrating the feasibility of this approach for chroman-based libraries. semanticscholar.org

Combinatorial chemistry takes this a step further by creating mixtures of compounds in a systematic manner, which can then be screened for activity. While less common for focused libraries, the principles of combinatorial design can inform the selection of building blocks for parallel synthesis to maximize diversity. The design of such libraries often relies on computational methods to select for scaffolds and substituents that are predicted to interact favorably with a specific biological target. figshare.com

Below is a representative table illustrating a potential parallel synthesis scheme for generating a library of amide derivatives from this compound.

| Entry | Carboxylic Acid (R-COOH) | Coupling Reagent | Product |

| 1 | Acetic Acid | HATU, DIPEA | N-((6-Fluorochroman-5-yl)methyl)acetamide |

| 2 | Benzoic Acid | EDC, HOBt | N-((6-Fluorochroman-5-yl)methyl)benzamide |

| 3 | Cyclohexanecarboxylic Acid | T3P | N-((6-Fluorochroman-5-yl)methyl)cyclohexanecarboxamide |

| 4 | 4-Chlorobenzoic Acid | DCC, DMAP | N-((6-Fluorochroman-5-yl)methyl)-4-chlorobenzamide |

Functionalization at Various Positions of the this compound Scaffold

The this compound scaffold offers multiple positions for chemical modification, allowing for a comprehensive exploration of structure-activity relationships.

Functionalization of the Aminomethyl Group: The primary amine at the 5-position is the most readily accessible functional group for derivatization. Standard organic transformations can be employed to introduce a wide range of functionalities.

Amide and Sulfonamide Formation: Acylation with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) and sulfonylation with sulfonyl chlorides are robust methods to generate diverse amides and sulfonamides. researchgate.netnih.gov These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Urea (B33335) and Thiourea (B124793) Synthesis: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can introduce additional hydrogen bonding capabilities. researchgate.net

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) yields secondary and tertiary amines. nih.gov This method allows for the introduction of a wide variety of alkyl and aryl substituents.

Alkylation: Direct alkylation with alkyl halides can also be used to generate secondary and tertiary amines, although this method can sometimes suffer from over-alkylation.

Functionalization of the Chroman Ring: The chroman ring itself can be further modified, although this often requires more elaborate synthetic strategies.

Aromatic Substitution: The aromatic ring of the chroman scaffold can potentially undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. The fluorine atom at the 6-position is a deactivating group but directs ortho and para, while the ether oxygen and the alkyl substituent at the 5-position are activating.

Modification at the Benzylic Position: The methylene (B1212753) group of the chroman ring (C4) can be a site for functionalization. For instance, oxidation could introduce a carbonyl group, creating a chromanone derivative. jmbfs.org

Modification of the Fluorine Atom: While challenging, nucleophilic aromatic substitution of the fluorine atom could be explored under specific conditions, potentially allowing for the introduction of other functional groups at the 6-position. nih.gov

The following table provides examples of derivatization reactions at the aminomethyl group.

| Reaction Type | Reagent | Product Class |

| Acylation | R-COCl | Amide |

| Sulfonylation | R-SO2Cl | Sulfonamide |

| Urea Formation | R-NCO | Urea |

| Reductive Amination | R-CHO, NaBH(OAc)3 | Secondary Amine |

Elucidation of Structure-Reactivity Relationships within this compound Derivatives

Understanding the structure-reactivity relationships (SRR) within a series of this compound derivatives is crucial for optimizing their chemical and biological properties. The reactivity of the molecule is influenced by the electronic and steric effects of its substituents.

The fluorine atom at the 6-position exerts a strong electron-withdrawing effect through induction, which can influence the reactivity of the entire molecule. For instance, it can affect the pKa of the aminomethyl group, making it less basic compared to its non-fluorinated counterpart. This change in basicity can, in turn, affect the nucleophilicity of the amine and its reactivity in various chemical transformations. The presence of fluorine can also impact the metabolic stability of the molecule by blocking potential sites of oxidation. nih.gov

The reactivity of the aminomethyl group is paramount for derivatization. As a primary amine, it is a good nucleophile and readily participates in reactions such as acylation, sulfonylation, and reductive amination. The steric hindrance around the aminomethyl group, influenced by the adjacent chroman ring, is generally low, allowing for a wide range of reactants to be used.

Structure-activity relationship (SAR) studies of chroman-based compounds have shown that modifications at various positions can significantly impact biological activity. nih.gov For example, in a series of related compounds, the nature of the substituent on the nitrogen atom can dramatically alter the binding affinity and selectivity for a particular biological target. Small alkyl groups, aromatic rings, or heterocyclic moieties introduced via the derivatization strategies described above can probe different regions of a target's binding pocket. Molecular modeling and docking studies can be employed to rationalize these SAR observations and guide the design of more potent and selective analogues. jmbfs.org

A hypothetical SAR study could involve synthesizing a library of amides and evaluating their biological activity. The results could be tabulated as follows:

| Compound | R-Group on Amide | Biological Activity (e.g., IC50, µM) |

| 1 | Methyl | 10.5 |

| 2 | Phenyl | 2.3 |

| 3 | 4-Chlorophenyl | 0.8 |

| 4 | Cyclohexyl | 15.2 |

This data would suggest that aromatic substituents are preferred over aliphatic ones and that an electron-withdrawing group on the phenyl ring enhances activity. Such insights are invaluable for the iterative process of lead optimization in drug discovery.

Advanced Spectroscopic and Analytical Characterization of 6 Fluorochroman 5 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a molecule such as (6-Fluorochroman-5-yl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, and to elucidate the connectivity and spatial relationships between atoms.

While specific experimental data for this compound is not publicly available in the cited literature, a representative dataset can be hypothesized based on the known chemical shifts of analogous chroman and fluorinated aromatic structures.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the chroman ring, and the aminomethyl group. The protons on the chiral center and the adjacent methylene (B1212753) groups would likely appear as complex multiplets due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the chroman ring, with its chemical shift being indicative of the electronic environment.

A publication on the synthesis of related N-benzyl-1-(thiophen-2-yl)methanamine provides examples of ¹H and ¹³C NMR spectra for similar structural motifs rsc.org.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| C-2 | ~65 | ~4.2 | m |

| C-3 | ~25 | ~2.0 | m |

| C-4 | ~22 | ~2.8 | m |

| C-4a | ~120 | - | - |

| C-5 | ~45 | ~3.9 | m |

| C-6 | ~158 (d, ¹JCF ≈ 245 Hz) | - | - |

| C-7 | ~115 (d, ³JCF ≈ 8 Hz) | ~6.8 | d |

| C-8 | ~128 | ~7.0 | d |

| C-8a | ~145 | - | - |

| -CH₂NH₂ | ~40 | ~3.5 | s |

| -CH₂NH₂ | - | ~1.5 (br s) | s |

Note: This table is illustrative and not based on experimentally verified data for the specific compound.

To confirm the assignments from 1D NMR and to establish the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, for instance, confirming the spin system of the protons on the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and between the aminomethyl group and the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be essential for determining the relative stereochemistry of the substituents on the chroman ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₀H₁₂FNO), HRMS would provide a high-resolution mass measurement that is unique to this molecular formula.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be elucidated. This involves isolating the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information. For instance, a characteristic fragmentation pattern for this compound might involve the loss of the aminomethyl group or cleavage of the chroman ring. While specific HRMS data for this compound is not available, a vendor lists the molecular formula and weight, which can be confirmed by HRMS bldpharm.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

C-F stretching of the aryl fluoride, typically in the range of 1000-1400 cm⁻¹.

C-O-C stretching of the ether linkage in the chroman ring, usually appearing in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-Ray Crystallography for Solid-State Structural Determination of this compound Analogues

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.org. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While there are no published crystal structures for this compound itself, studies on related chroman derivatives have been reported. For example, the X-ray structure analysis of 3-chloro-7-hydroxy-4-methyl-chroman-2-one has been detailed, providing insights into the planar structure of the chroman ring system and the nature of intermolecular interactions researchgate.net. Such studies on analogues are invaluable for understanding the structural properties of the chroman scaffold. The determination of the absolute configuration of chiral chroman derivatives has also been attempted using X-ray crystallography acs.org.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers from a racemic mixture.

Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to determine the purity of synthesized compounds. These methods can separate the target compound from any starting materials, byproducts, or other impurities.

Enantiomeric Separation: Since this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they can exhibit different pharmacological activities. Chiral HPLC, which utilizes a chiral stationary phase, is a common and effective method for the analytical and preparative separation of enantiomers of chroman derivatives acs.orgnih.govnih.govdoi.org. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. The synthesis of various chiral chromone (B188151) and chroman-4-one derivatives and their evaluation highlights the importance of chiral separation in structure-activity relationship studies acs.org.

Theoretical and Computational Chemistry Studies of 6 Fluorochroman 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (6-Fluorochroman-5-yl)methanamine. These calculations can reveal the distribution of electron density and the energies and shapes of the molecular orbitals.

The introduction of a fluorine atom at the 6-position of the chroman ring is expected to significantly influence the electronic landscape. Due to fluorine's high electronegativity, it exerts a strong negative inductive effect (σI), withdrawing electron density from the aromatic portion of the chroman system. nih.gov This can lead to a general stabilization of the molecule's orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the methanamine group. The LUMO, conversely, is expected to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule due to its functional groups. |

Note: The values in this table are hypothetical and represent typical outcomes of DFT calculations for similar molecules.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily centered around the dihydropyran ring of the chroman system and the rotatable bond of the methanamine side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis is crucial for understanding how the molecule's shape might influence its interactions with biological targets.

Prediction of Chemical Reactivity and Regioselectivity through Computational Methods

Computational methods offer valuable insights into the chemical reactivity of this compound and can predict the most likely sites for chemical reactions (regioselectivity). nih.gov

One common approach is to analyze the electrostatic potential (ESP) mapped onto the electron density surface. Regions of negative ESP (red) indicate areas that are rich in electrons and thus susceptible to electrophilic attack, while regions of positive ESP (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the methanamine group is expected to be a primary site of negative ESP, making it a likely target for electrophiles.

Fukui functions are another powerful tool for predicting reactivity. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most nucleophilic and electrophilic sites within the molecule with greater precision.

Table 2: Predicted Reactive Sites in this compound

| Atom/Region | Predicted Reactivity | Computational Indicator |

| Nitrogen (amine) | Nucleophilic | High negative ESP, High Fukui function for electrophilic attack |

| Aromatic Ring | Susceptible to electrophilic aromatic substitution | Analysis of HOMO distribution and Fukui functions |

| Carbonyl (if applicable) | Electrophilic | Positive ESP at the carbon atom |

Note: This table presents a qualitative prediction based on general principles of chemical reactivity theory.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a more realistic, dynamic manner. mdpi.com

MD simulations are particularly useful for understanding the conformational flexibility of the chroman ring and the methanamine side chain. mdpi.com By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and determine their relative stabilities. nih.gov

Furthermore, MD simulations can explicitly include solvent molecules (such as water), providing a detailed understanding of solvation effects. researchgate.net The presence of a solvent can significantly influence the conformational preferences of a molecule through hydrogen bonding and other non-covalent interactions. researchgate.net For this compound, the amine group is capable of forming hydrogen bonds with water, which would be captured in an MD simulation.

Analysis of Fluorine’s Electronic and Steric Effects on the Chroman System via Computational Models

The fluorine atom at the 6-position of the chroman ring has profound electronic and steric effects that can be dissected using computational models.

Steric Effects: While fluorine is a relatively small atom, its presence does introduce steric bulk. Computational models can be used to measure bond lengths, bond angles, and dihedral angles in the vicinity of the fluorine atom to assess its steric impact. nih.gov This steric hindrance can influence the preferred conformations of the molecule and may affect its ability to bind to other molecules. By comparing the conformational energy landscapes of the fluorinated and non-fluorinated analogs, the steric influence of the fluorine atom can be isolated and quantified. nih.gov

Applications of 6 Fluorochroman 5 Yl Methanamine As a Key Synthetic Building Block

Utilization in the Synthesis of Complex Natural Products and Analogues

The chroman and chroman-4-one skeletons are central to a wide array of natural products, including flavonoids and tocopherols (B72186) (Vitamin E). rsc.orgresearchgate.net Synthetic access to these and their analogues often relies on the availability of functionalized chroman precursors.

The methanamine group in (6-Fluorochroman-5-yl)methanamine can serve as a crucial handle for introducing further complexity. For instance, it can be acylated to form amides or undergo reductive amination to introduce diverse side chains, mimicking the structural motifs found in various natural products. nih.gov The fluorine atom at the 6-position can enhance the metabolic stability and modulate the electronic properties of the resulting analogues, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of natural product-based drug candidates.

| Natural Product Class | Relevance of Chroman Scaffold | Potential Role of this compound |

| Flavanones | Core structural component. researchgate.net | Precursor for fluorinated analogues with modified biological activity. |

| Tocopherols (Vitamin E) | The chroman ring is the key pharmacophore. | Building block for novel antioxidants with potentially improved stability. |

| Antiprotozoal Agents | Chromane-derived amines have shown significant activity. nih.gov | Direct precursor to novel fluorinated antiprotozoal candidates. |

Application in the Development of Advanced Organic Materials

The properties of organic materials are intrinsically linked to their molecular structure. The rigid and planar nature of the chroman scaffold can be exploited in the design of materials with specific electronic or optical properties. Covalent Organic Frameworks (COFs), for example, benefit from geometrically well-defined and functionalized building blocks to create ordered porous structures for applications in catalysis and adsorption. nih.gov

The primary amine of this compound provides a reactive site for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. The fluorine atom can impart desirable properties such as increased thermal stability and hydrophobicity. The chroman unit itself can be part of a larger conjugated system in the design of functional chromophores. rsc.org

| Material Type | Role of Functionalized Scaffolds | Potential Contribution of this compound |

| Covalent Organic Frameworks (COFs) | Precise positioning of functional groups in a crystalline framework. nih.gov | The amine group allows for incorporation into the framework, creating functionalized pores. |

| Functional Polymers | Monomers with specific functionalities determine polymer properties. | Can be used as a monomer to introduce the fluorinated chroman unit into a polymer chain. |

| Organic Light-Emitting Diodes (OLEDs) | The core structure of emitter molecules influences efficiency and color. | The chroman scaffold can be part of a larger π-conjugated system for blue emitters. |

Role in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The primary amine functionality of this compound makes it an ideal candidate for a variety of MCRs, such as the Ugi and Passerini reactions.

By participating in MCRs, this compound can be used to generate large libraries of diverse compounds based on the chroman scaffold. rug.nl This approach is highly efficient for discovering new molecules with interesting biological activities or material properties. The fluorine atom would be incorporated into the final products, providing a point of modulation.

| MCR Type | Required Functional Group | Potential Product Scaffold |

| Ugi Reaction | Primary amine | α-Acylamino carboxamides |

| Passerini Reaction | (after conversion to isocyanide) | α-Acyloxy carboxamides |

| Mannich Reaction | Primary amine | β-Amino carbonyl compounds |

Precursor for the Elaboration of Diverse Chemical Scaffolds

Beyond its direct use, this compound can serve as a starting point for the synthesis of a wide range of other functionalized chroman derivatives and related heterocyclic systems. The primary amine can be transformed into numerous other functional groups, such as azides, halides, or alcohols, through standard chemical transformations.

Furthermore, the chroman ring itself can undergo various reactions. For example, oxidation can lead to the corresponding chromanone, a valuable scaffold in its own right. nih.gov The aromatic ring can be further functionalized through electrophilic substitution reactions, with the existing substituents directing the position of new groups. This versatility makes this compound a valuable intermediate for accessing a broad chemical space. nih.gov

| Transformation | Resulting Functional Group/Scaffold | Synthetic Utility |

| Diazotization | Diazonium salt | Can be converted to -OH, -X (halogens), -CN, etc. |

| Oxidation of Chroman Ring | Chromanone | Access to a different class of biologically active scaffolds. acs.org |

| N-Alkylation/Arylation | Secondary/Tertiary amines | Modulation of basicity and steric properties. |

| Ring-closing/opening reactions | Fused or spirocyclic systems | Generation of novel and complex heterocyclic structures. |

Future Directions and Emerging Research Avenues for 6 Fluorochroman 5 Yl Methanamine Research

The continued exploration of (6-Fluorochroman-5-yl)methanamine and its derivatives is poised to benefit significantly from advancements in chemical synthesis, automation, and analytical technologies. The following sections outline key areas of emerging research that promise to enhance the efficiency, sustainability, and scope of investigations into this important chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。